(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperidin-1-yl)methanone
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Overview
Description
The compound (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperidin-1-yl)methanone is a complex organic molecule that features a combination of pyrimidine, furan, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 4,6-dimethylpyrimidine derivative and the furan derivative. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperidin-1-yl)methanone: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Thiosulfate
Uniqueness
The uniqueness of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperidin-1-yl)methanone lies in its combination of structural motifs, which confer distinct chemical and biological properties. The presence of the pyrimidine, furan, and piperidine rings allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H25N3O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H25N3O2S/c1-16-14-17(2)25-23(24-16)29-15-20-8-9-21(28-20)22(27)26-12-10-19(11-13-26)18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3 |
InChI Key |
LSOQNPGYOAXXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCC(CC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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